molecular formula C10H14BrNO B1378047 5-Bromo-2-isobutoxy-3-methylpyridine CAS No. 1288992-15-3

5-Bromo-2-isobutoxy-3-methylpyridine

Cat. No. B1378047
M. Wt: 244.13 g/mol
InChI Key: FLMLLYZDSFLJIV-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxy-3-methylpyridine is a synthetic compound with the CAS Number 1288992-15-3 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 5-bromo-2-isobutoxy-3-methylpyridine .


Synthesis Analysis

A paper titled “An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors” discusses the synthesis of a similar compound . The synthesis strategy starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-isobutoxy-3-methylpyridine is 1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 . This code provides a specific standard for describing the compound’s structure.


Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxy-3-methylpyridine is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-isobutoxy-3-methylpyridine serves as a precursor in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This approach generates compounds with potential applications in chiral dopants for liquid crystals, demonstrating the versatility of 5-bromo-2-isobutoxy-3-methylpyridine in facilitating the creation of materials with specific optical properties. The synthesized compounds exhibit a range of biological activities, including anti-thrombolytic and biofilm inhibition effects, underscoring the chemical's utility in medicinal chemistry research (Ahmad et al., 2017).

Biological Applications

In another domain, 5-bromo derivatives, akin to 5-bromo-2-isobutoxy-3-methylpyridine, have been explored for their ability to impact neural stem cells (NSCs). Bromodeoxyuridine (BrdU), a related compound, demonstrates how brominated pyridines can influence DNA replication and cellular differentiation. NSCs exposed to BrdU show a significant shift towards glial differentiation, marked by an up-regulation of astrocytic markers. This process is accompanied by changes in DNA methylation patterns, suggesting that brominated pyridines could have profound effects on cell fate decisions and epigenetic landscapes (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-3-methyl-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLLYZDSFLJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxy-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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